Cas no 53899-17-5 (8-Methoxy-1,2,3,4-tetrahydroquinoline)

8-Methoxy-1,2,3,4-tetrahydroquinoline Propiedades químicas y físicas
Nombre e identificación
-
- 8-Methoxy-1,2,3,4-tetrahydroquinoline
- 8-Methoxy-1,2,3,4-tetrahydro-chinolin
- 8-methoxy-1,2,3,4-tetrahydro-quinoline
- Quinoline, 1,2,3,4-tetrahydro-8-methoxy-
- F8889-6059
- FT-0648617
- BS-13636
- DTXSID90409447
- 53899-17-5
- STK664173
- AKOS000124110
- 8-methoxy-1,2,3,4-tetrahydroquinoline hydrobromide
- SCHEMBL2333682
- A1-02968
- Z285175138
- METHYLENEDIFORMAMIDOXIME
- CS-0199155
- EN300-35216
- MFCD07800307
- DB-071756
- ALBB-026195
- quinoline, 1,2,3,4-tetrahydro-8-methoxy-, hydrobromide
-
- MDL: MFCD07800307
- Renchi: 1S/C10H13NO/c1-12-9-6-2-4-8-5-3-7-11-10(8)9/h2,4,6,11H,3,5,7H2,1H3
- Clave inchi: ZPRWUIXDTQZKJO-UHFFFAOYSA-N
- Sonrisas: O(C)C1=CC=CC2=C1NCCC2
Atributos calculados
- Calidad precisa: 163.10000
- Masa isotópica única: 163.099714038g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 1
- Complejidad: 149
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.3
- Superficie del Polo topológico: 21.3Ų
Propiedades experimentales
- PSA: 21.26000
- Logp: 2.19130
8-Methoxy-1,2,3,4-tetrahydroquinoline Información de Seguridad
8-Methoxy-1,2,3,4-tetrahydroquinoline Datos Aduaneros
- Código HS:2933499090
- Datos Aduaneros:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
8-Methoxy-1,2,3,4-tetrahydroquinoline PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M928595-1g |
8-Methoxy-1,2,3,4-tetrahydroquinoline |
53899-17-5 | 98% | 1g |
¥2,120.40 | 2022-09-01 | |
Chemenu | CM143127-1g |
8-Methoxy-1,2,3,4-tetrahydro-quinoline |
53899-17-5 | 95% | 1g |
$*** | 2023-05-30 | |
eNovation Chemicals LLC | Y1200450-1g |
8-Methoxy-1,2,3,4-tetrahydroquinoline |
53899-17-5 | 95% | 1g |
$480 | 2024-07-23 | |
Enamine | EN300-35216-1.0g |
8-methoxy-1,2,3,4-tetrahydroquinoline |
53899-17-5 | 95.0% | 1.0g |
$325.0 | 2025-02-20 | |
Life Chemicals | F8889-6059-2.5g |
8-methoxy-1,2,3,4-tetrahydroquinoline |
53899-17-5 | 95%+ | 2.5g |
$650.0 | 2023-09-05 | |
TRC | M282926-100mg |
8-Methoxy-1,2,3,4-tetrahydroquinoline |
53899-17-5 | 100mg |
$ 70.00 | 2022-06-04 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M928595-100mg |
8-Methoxy-1,2,3,4-tetrahydroquinoline |
53899-17-5 | 98% | 100mg |
¥510.30 | 2022-09-01 | |
TRC | M282926-500mg |
8-Methoxy-1,2,3,4-tetrahydroquinoline |
53899-17-5 | 500mg |
$ 295.00 | 2022-06-04 | ||
abcr | AB523342-1 g |
8-Methoxy-1,2,3,4-tetrahydroquinoline |
53899-17-5 | 1g |
€749.30 | 2023-04-17 | ||
Life Chemicals | F8889-6059-0.5g |
8-methoxy-1,2,3,4-tetrahydroquinoline |
53899-17-5 | 95%+ | 0.5g |
$308.0 | 2023-09-05 |
8-Methoxy-1,2,3,4-tetrahydroquinoline Literatura relevante
-
1. 390. Some aminotetrahydroquinolinesIsidore E. Balaban J. Chem. Soc. 1932 2624
-
2. 321. Synthetic antimalarials. Part XXII. Some quinolylamino-substituted pyrimidine derivativesF. H. S. Curd,W. Graham,D. N. Richardson,F. L. Rose J. Chem. Soc. 1947 1613
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